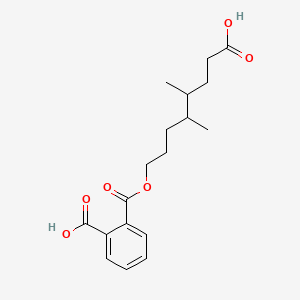
Mono(4,5-dimethyl-8-carboxyoctyl)phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(4,5-dimethyl-8-carboxyoctyl)phthalate is a phthalate ester, a class of compounds widely used as plasticizers to increase the flexibility and durability of plastic materials. Phthalates are known for their extensive applications in various industries, including medical, automotive, and consumer products. This particular compound is characterized by its unique structure, which includes a phthalate backbone with a 4,5-dimethyl-8-carboxyoctyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mono(4,5-dimethyl-8-carboxyoctyl)phthalate typically involves the esterification of phthalic anhydride with 4,5-dimethyl-8-carboxyoctanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then separated and purified using industrial-scale distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Mono(4,5-dimethyl-8-carboxyoctyl)phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more hydrophilic metabolites.
Reduction: Reduction reactions can modify the ester groups.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Mono(4,5-dimethyl-8-carboxyoctyl)phthalate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phthalates in various chemical reactions.
Biology: Research on its biological effects helps understand the impact of phthalates on living organisms.
Medicine: Studies investigate its potential effects on human health, particularly its role as an endocrine disruptor.
Industry: It is used to develop new plasticizers with improved properties and reduced environmental impact.
Wirkmechanismus
The mechanism of action of Mono(4,5-dimethyl-8-carboxyoctyl)phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. The compound binds to nuclear receptors, altering gene expression and affecting various physiological processes.
Vergleich Mit ähnlichen Verbindungen
- Di-2-ethylhexyl phthalate (DEHP)
- Butyl benzyl phthalate (BBzP)
- Di-n-octyl phthalate (DnOP)
Comparison: Mono(4,5-dimethyl-8-carboxyoctyl)phthalate is unique due to its specific side chain structure, which influences its physical and chemical properties. Compared to DEHP, BBzP, and DnOP, it may exhibit different reactivity and biological effects, making it a valuable compound for specialized applications.
Eigenschaften
Molekularformel |
C18H24O6 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-(7-carboxy-4,5-dimethylheptoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C18H24O6/c1-12(13(2)9-10-16(19)20)6-5-11-24-18(23)15-8-4-3-7-14(15)17(21)22/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
BBVQMXXDYONAKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)C(C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide](/img/structure/B13435718.png)
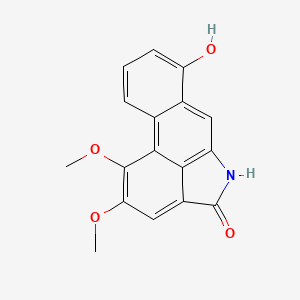

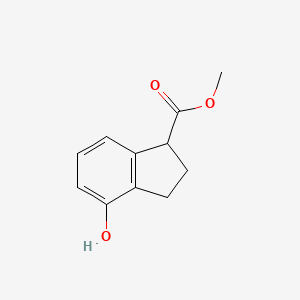
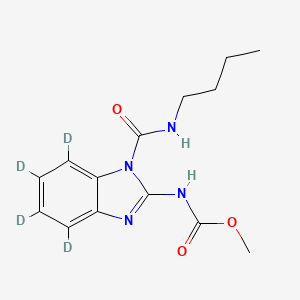
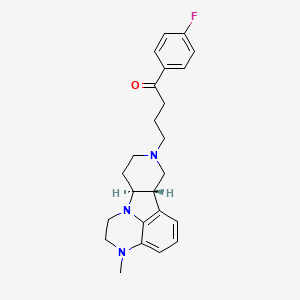
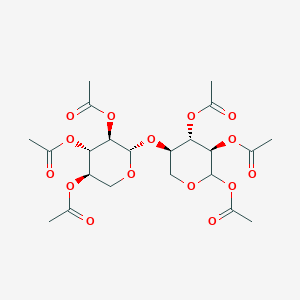
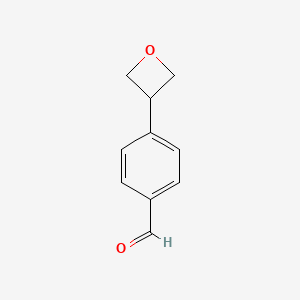
![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
![(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B13435771.png)
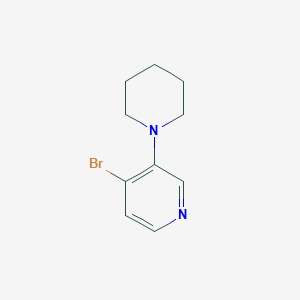
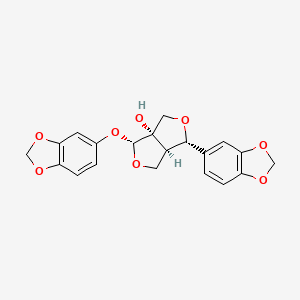
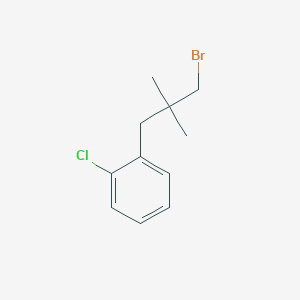
![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13435787.png)
